

PfFAS-II Inhibitor 1 (CAS: 1459704-68-7): A Technical Guide

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Compound of Interest

Compound Name: *PfFAS-II inhibitor 1*

Cat. No.: *B15138019*

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Abstract

This technical guide provides a comprehensive overview of the key properties of **PfFAS-II inhibitor 1** (CAS number 1459704-68-7), a potent inhibitor of the *Plasmodium falciparum* type II fatty acid biosynthesis (PfFAS-II) pathway. This document consolidates available data on its physicochemical characteristics, biological activity, and the experimental protocols used for its synthesis and evaluation. Detailed information is presented in structured tables and visualized through diagrams to facilitate understanding and further research in the development of novel antimalarial agents.

Introduction

Malaria, a life-threatening disease caused by parasites of the *Plasmodium* genus, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery of novel therapeutic agents with unique mechanisms of action. The type II fatty acid biosynthesis (PfFAS-II) pathway in *Plasmodium falciparum* represents a promising target for antimalarial drug development due to its essential role in the parasite's life cycle and its distinctness from the human type I fatty acid synthase (FAS) machinery.

PfFAS-II inhibitor 1 is a small molecule identified as a potent inhibitor of PfFabI, the enoyl-acyl carrier protein (ACP) reductase, which is a critical enzyme in the PfFAS-II pathway. This guide

serves as a technical resource for researchers engaged in the study and development of PfFAS-II inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of **PfFAS-II inhibitor 1** are summarized in the table below. These characteristics are essential for its handling, formulation, and further chemical modification.

Property	Value	Reference
CAS Number	1459704-68-7	[1][2][3][4]
IUPAC Name	7-hydroxy-3-(4-chloro-3-hydroxyphenoxy)-4H-chromen-4-one	N/A
Molecular Formula	C ₁₅ H ₉ ClO ₄	[1][4]
Molecular Weight	288.68 g/mol	[1][4]
Appearance	Off-White to Pale Yellow Solid	[5]
Solubility	DMSO (Slightly, Heated), Methanol (Slightly, Heated)	[5]

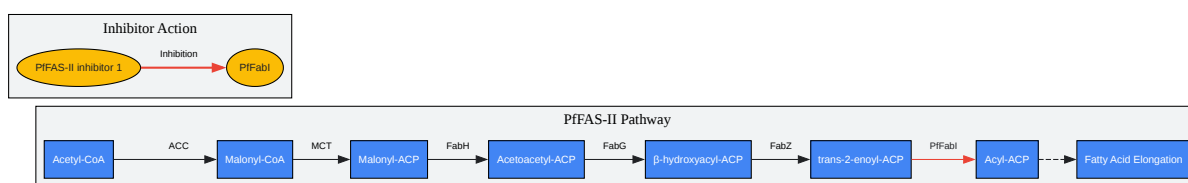
Biological Activity

PfFAS-II inhibitor 1 demonstrates potent and specific inhibitory activity against the PfFabI enzyme of Plasmodium falciparum. This inhibition disrupts the fatty acid biosynthesis pathway, which is crucial for the parasite's survival and development.

Parameter	Value	Target	Organism	Reference
IC ₅₀	0.63 μM	PfFabI (enoyl-ACP reductase)	Plasmodium falciparum	[1][2][3][4]

Mechanism of Action and Signaling Pathway

PfFAS-II inhibitor 1 targets the PfFabI enzyme within the PfFAS-II pathway, which is located in the parasite's apicoplast. This pathway is responsible for the de novo synthesis of fatty acids, essential for membrane biosynthesis and other vital cellular functions. By inhibiting PfFabI, the inhibitor blocks the elongation of fatty acid chains, leading to parasite death.



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Caption: The PfFAS-II pathway and the inhibitory action of **PfFAS-II inhibitor 1** on PfFabI.

Experimental Protocols

Synthesis of PfFAS-II Inhibitor 1 (Compound 3j in Belluti et al.)

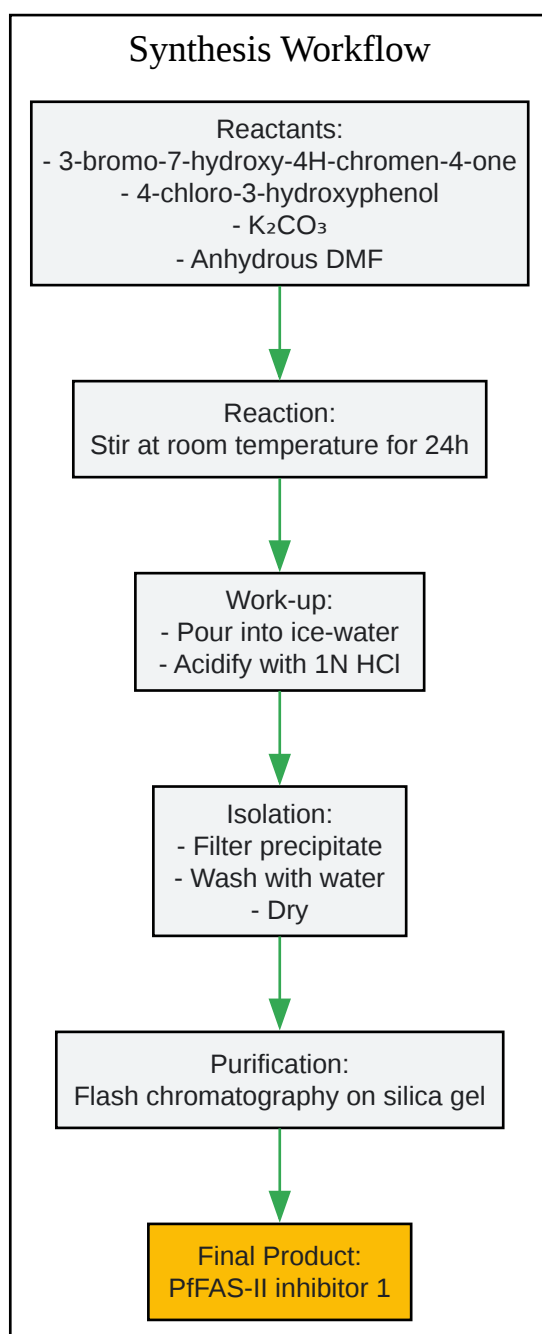
The synthesis of **PfFAS-II inhibitor 1** is achieved through a multi-step process, with the key final step involving the reaction of 3-bromo-7-hydroxy-4H-chromen-4-one with 4-chloro-3-hydroxyphenol. The general synthetic scheme for related compounds is described in the literature.

General Procedure for the Synthesis of 3-Aryloxy-4H-chromen-4-one Derivatives:

- Preparation of the Intermediate: 3-Bromo-7-hydroxy-4H-chromen-4-one is synthesized from commercially available starting materials.
- Coupling Reaction: A mixture of 3-bromo-7-hydroxy-4H-chromen-4-one (1 equivalent), the corresponding phenol (in this case, 4-chloro-3-hydroxyphenol, 1.2 equivalents), and

potassium carbonate (K_2CO_3 , 2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 24 hours.

- **Work-up and Purification:** The reaction mixture is poured into ice-water and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by flash chromatography on silica gel to yield the final compound.



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Caption: General workflow for the synthesis of **PfFAS-II inhibitor 1**.

PfFabI Enzyme Inhibition Assay

The inhibitory activity of **PfFAS-II inhibitor 1** against the PfFabI enzyme is determined using a spectrophotometric assay that measures the decrease in NADH concentration.

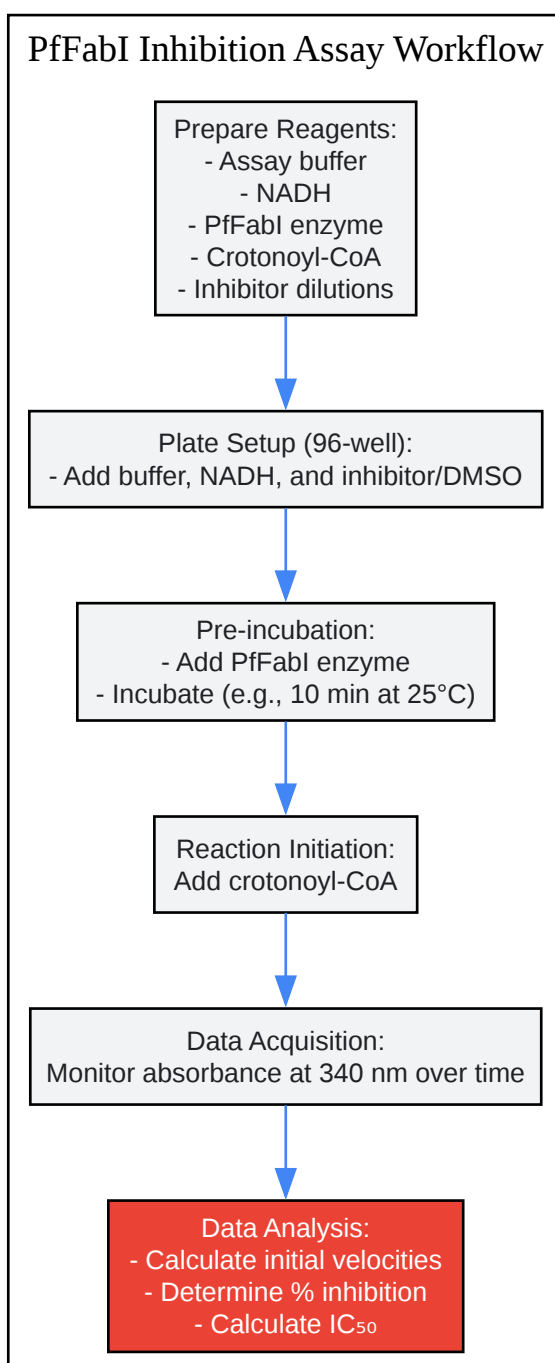
Materials:

- Recombinant PfFabI enzyme
- NADH
- Crotonoyl-CoA (substrate)
- **PfFAS-II inhibitor 1** (dissolved in DMSO)
- Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
- 96-well microplate
- Spectrophotometer

Procedure:

- Preparation: Prepare serial dilutions of the inhibitor in DMSO.
- Reaction Mixture: In each well of a 96-well plate, add the assay buffer, NADH, and the inhibitor solution (or DMSO for control).
- Enzyme Addition: Add the recombinant PfFabI enzyme to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor binding.
- Initiation of Reaction: Start the enzymatic reaction by adding the substrate, crotonoyl-CoA.

- **Measurement:** Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
- **Data Analysis:** Calculate the initial reaction velocities from the linear phase of the absorbance decay. Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO). Calculate the IC_{50} value by fitting the dose-response data to a suitable equation.



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Caption: Experimental workflow for the PfFabI enzyme inhibition assay.

Conclusion

PfFAS-II inhibitor 1 (CAS 1459704-68-7) is a valuable research compound for the development of novel antimalarial drugs targeting the PfFAS-II pathway. Its potent and specific inhibition of PfFabI underscores the potential of this enzyme as a therapeutic target. This technical guide provides a consolidated resource of its known properties and the experimental methodologies for its synthesis and evaluation, aiming to support and accelerate further research in this critical area of drug discovery.

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